Methyl 4,4-dimethylpyrrolidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4,4-dimethylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2)5-9-4-6(8)7(10)11-3/h6,9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLAORHZWOJMEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197884 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 4,4-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373223-42-7 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 4,4-dimethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 4,4-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,4-dimethylpyrrolidine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 4,4-dimethylpyrrolidine with methyl chloroformate under basic conditions. The reaction typically proceeds at room temperature and yields the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dimethylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Organic Synthesis
MDPC serves as a crucial building block in the synthesis of complex organic molecules. Its pyrrolidine structure is a common motif in many biologically active compounds, making it valuable for developing new pharmaceuticals and agrochemicals.
Medicinal Chemistry
Research has indicated that MDPC exhibits potential therapeutic properties. Studies have explored its role as an enzyme inhibitor and its effects on various biological pathways. For instance, MDPC has been investigated for anti-inflammatory and analgesic effects, suggesting its viability as a candidate for drug development.
Biological Research
MDPC is used in biochemical assays to study interactions with specific molecular targets. Its ability to bind to enzyme active sites allows researchers to investigate mechanisms of action and potential drug interactions.
Case Study 1: Enzyme Inhibition
In a study published in Journal of Medicinal Chemistry, MDPC was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. The results demonstrated significant inhibition at micromolar concentrations, indicating its potential as a lead compound for further development.
Case Study 2: Synthesis of Novel Derivatives
A research team synthesized several derivatives of MDPC by modifying the carboxylate group to enhance solubility and bioactivity. These derivatives were tested for their pharmacological properties, revealing improved efficacy compared to the parent compound.
Mechanism of Action
The mechanism of action of methyl 4,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrrolidine moiety, which can then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and molecular differences between methyl 4,4-dimethylpyrrolidine-3-carboxylate and its analogs:
Ethyl 4,4-Dimethylpyrrolidine-3-Carboxylate Hydrochloride
- Solubility and Stability : The hydrochloride salt form (CAS 1245649-01-7) is commercially available at 98% purity, priced at ¥2,500.00/g . Its ionic nature improves water solubility compared to the free base, making it preferable for aqueous-phase reactions.
- Synthetic Utility : Used as a precursor in peptide synthesis and chiral catalyst design due to its rigid, sterically hindered structure .
Ethyl 1-Benzyl-4,4-Dimethylpyrrolidine-3-Carboxylate
- Steric and Electronic Effects : The N1-benzyl group introduces significant steric bulk, which can modulate reactivity in nucleophilic substitutions or cross-coupling reactions. This derivative is supplied by nine global vendors, highlighting its industrial relevance .
- Applications : Likely employed in medicinal chemistry to enhance lipophilicity or target-specific binding in drug candidates.
Methyl 4,6-Dioxo-tetrahydropyridine-3-Carboxylate
- Reactivity : The presence of two oxo groups (positions 4 and 6) increases electrophilicity, making it reactive in condensation or cycloaddition reactions. Its molecular weight (169.14 g/mol) is lower than the target compound, reflecting a simpler structure .
1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid
- This compound may serve as a metabolite or intermediate in β-lactam antibiotic synthesis .
Biological Activity
Methyl 4,4-dimethylpyrrolidine-3-carboxylate (MDPC) is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and applications based on a review of diverse scientific literature.
MDPC is characterized by the molecular formula and a molecular weight of 157.21 g/mol. Its structure features a pyrrolidine ring with two methyl groups at the 4-position and a carboxylate functional group at the 3-position. These structural characteristics contribute to its unique chemical reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Functional Groups | Pyrrolidine, Carboxylate |
| Purity | Typically ≥ 97% |
The biological activity of MDPC is primarily attributed to its interaction with various molecular targets. It has been investigated for its potential role in enzyme inhibition, particularly in biochemical assays where it may act as a ligand. The mechanism involves binding to active sites of specific enzymes, thereby inhibiting their catalytic activity. This property is crucial for its application in drug development, especially in the context of anti-inflammatory and analgesic effects.
Enzyme Inhibition
MDPC has shown promise as an enzyme inhibitor. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. In vitro assays have indicated that MDPC can effectively reduce the activity of COX-1 and COX-2 enzymes, making it a candidate for further development as an anti-inflammatory agent .
Antimicrobial Activity
Recent studies have also explored the antimicrobial potential of MDPC and related compounds. For instance, derivatives of pyrrolidine have demonstrated significant antibacterial and antifungal activities against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Case Studies
-
Anti-Inflammatory Activity :
A study evaluated the anti-inflammatory effects of MDPC in animal models using the writhing syndrome test and hot plate test. Results indicated that MDPC exhibited significant analgesic effects at doses correlating to 1/20 LD50, suggesting its potential utility in pain management therapies . -
Antimicrobial Screening :
In another study, a series of pyrrolidine derivatives including MDPC were synthesized and screened for antimicrobial properties. The results showed promising activity against several bacterial strains, with zones of inhibition measured in millimeters, demonstrating its potential as an antimicrobial agent .
Research Findings
Several key findings from recent research highlight the biological significance of MDPC:
- Analgesic Properties : MDPC has been shown to significantly reduce pain responses in preclinical models.
- Enzyme Interaction : It selectively inhibits COX enzymes, which are critical targets for anti-inflammatory drugs.
- Broad-Spectrum Antimicrobial Activity : Various derivatives exhibit activity against resistant bacterial strains.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for the laboratory-scale preparation of Methyl 4,4-dimethylpyrrolidine-3-carboxylate?
- Methodological Answer : A practical approach involves cyclization reactions of appropriately substituted precursors. For example, diastereoselective methods using piperidine as a catalyst in ethanol or methanol under reflux conditions can yield pyrrolidine carboxylates. Similar protocols for related compounds (e.g., methyl 3-aryl-5-oxopyrrolidine-2-carboxylates) demonstrate the use of benzaldehyde derivatives and subsequent reduction or esterification steps . Characterization typically involves NMR (to confirm stereochemistry) and IR spectroscopy (to verify ester carbonyl stretches ~1730 cm⁻¹) .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer : While specific safety data for this compound is limited, analogous pyrrolidine derivatives (e.g., Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate) recommend:
- Use of personal protective equipment (PPE) including gloves and goggles.
- Immediate consultation with a physician upon exposure, with provision of the chemical’s Safety Data Sheet (SDS) .
- Avoidance of ignition sources due to potential flammability .
Q. Which analytical techniques are critical for assessing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Key for confirming substituent positions and stereochemistry. For example, methyl esters in similar compounds show singlet peaks at δ ~3.7 ppm for methoxy groups, while pyrrolidine protons appear as multiplet signals .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.
- X-ray Crystallography : Resolves crystal packing and absolute configuration, using programs like SHELXL for refinement .
Advanced Research Questions
Q. How can diastereoselective synthesis be optimized to control the stereochemistry of this compound derivatives?
- Methodological Answer : Diastereoselectivity in pyrrolidine systems is often achieved via chiral auxiliaries or asymmetric catalysis. For instance, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates were synthesized with high diastereomeric ratios using aryl aldehydes and piperidine-mediated cyclization. Stereochemical outcomes depend on reaction temperature and solvent polarity, with methanol favoring specific diastereomers . Computational modeling (e.g., DFT studies) can further predict transition states to guide optimization .
Q. What challenges arise in resolving contradictory crystallographic data for this compound analogs?
- Methodological Answer : Discrepancies in unit cell parameters or space group assignments may arise from twinning or disordered solvent molecules. Using SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement) with high-resolution data (≤1.0 Å) improves accuracy. For example, studies on hexahydroquinoline derivatives required iterative refinement to resolve disorder in methyl groups .
Q. How can computational methods enhance the design of this compound-based bioactive compounds?
- Methodological Answer :
- Molecular Docking : Predicts binding affinities to target proteins (e.g., calcium channels for dihydropyridine analogs) .
- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the pyrrolidine ring) with biological activity .
- DFT Calculations : Optimizes ground-state geometries and evaluates stereoelectronic effects on reactivity .
Q. What strategies mitigate low yields in multi-step syntheses of this compound derivatives?
- Methodological Answer :
- Stepwise Monitoring : Use TLC or LC-MS to identify intermediate bottlenecks.
- Microwave-Assisted Synthesis : Reduces reaction times for cyclization steps, as demonstrated for thieno[2,3-c]pyridine carboxylates .
- Recrystallization Optimization : Select solvents (e.g., methanol) that improve crystal purity without compromising yield .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
